

Ansofaxine Hydrochloride: A Comparative Analysis of Antidepressant Efficacy

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Compound of Interest		
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A comprehensive review of clinical trial data for **Ansofaxine hydrochloride** and its comparison against established antidepressant alternatives for the treatment of Major Depressive Disorder (MDD).

Introduction

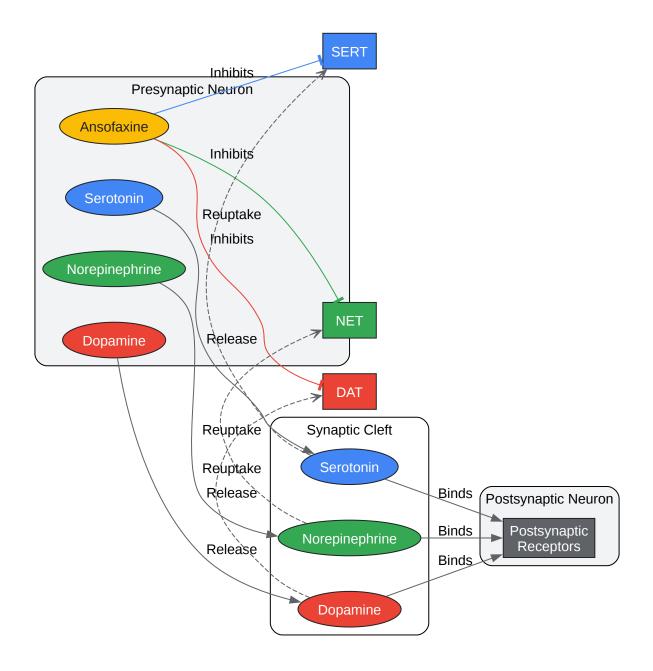
Ansofaxine hydrochloride (formerly known as LY03005 or LPM570065) is a novel antidepressant agent characterized as a serotonin-norepinephrine-dopamine triple reuptake inhibitor (SNDRI).[1][2] This unique mechanism of action, targeting all three key monoamines implicated in the pathophysiology of depression, suggests a potential for broader efficacy and a different side-effect profile compared to existing treatments.[1][3] This guide provides a detailed comparison of Ansofaxine hydrochloride with commonly prescribed antidepressants, including Selective Serotonin Reuptake Inhibitors (SSRIs) and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), based on available clinical trial data.

Mechanism of Action: A Triple-Pronged Approach

Ansofaxine hydrochloride functions by inhibiting the reuptake of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) at the synaptic cleft, thereby increasing the extracellular concentrations of these neurotransmitters.[1][4] This triple reuptake inhibition is hypothesized to offer a more comprehensive treatment for MDD by addressing a wider range of depressive symptoms.[2] The dopaminergic component, in particular, may contribute to improvements in anhedonia (the inability to feel pleasure), motivation, and cognitive function, which are often inadequately addressed by SSRIs and SNRIs.[5]



Below is a diagram illustrating the proposed signaling pathway of **Ansofaxine hydrochloride**.



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Ansofaxine's Triple Reuptake Inhibition Mechanism

Comparative Efficacy: Clinical Trial Data

The antidepressant efficacy of **Ansofaxine hydrochloride** has been evaluated in Phase 2 and Phase 3 clinical trials. The primary endpoint in these studies was the change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) or the 17-item Hamilton Depression Rating Scale (HAMD-17) total score.

Ansofaxine Hydrochloride Clinical Trial Results

Study Phase	Duration	Dosage(s)	Primary Endpoint	Mean Change from Baseline (Drug)	Mean Change from Baseline (Placebo)	p-value
Phase 2[6]	6 Weeks	40, 80, 120, 160 mg/day	HAMD-17	-12.46 (pooled doses)	-9.71	0.0447
Phase 3[8]	8 Weeks	80 mg/day	MADRS	-20.0	-14.6	<0.0001
Phase 3[8]	8 Weeks	160 mg/day	MADRS	-19.9	-14.6	<0.0001

Comparator Antidepressant Efficacy Data (from separate placebo-controlled trials)

A direct head-to-head comparison of Ansofaxine with other antidepressants is not yet widely available. The following table summarizes efficacy data from placebo-controlled trials of commonly used antidepressants. It is important to note that these are not direct comparisons and trial designs may vary.



Drug Class	Drug Name	Primary Endpoint	Mean Change from Baseline (Drug)	Mean Change from Baseline (Placebo)
SNRI	Desvenlafaxine	HAMD-17	Statistically significant improvement vs. placebo[9]	-
SNRI	Venlafaxine XR	HAMD-17	-10.76 (75 mg/day)	-9.25[10]
SNRI	Duloxetine	HAMD-17	Statistically significant improvement vs. placebo[8]	-
SSRI	Escitalopram	MADRS	Statistically superior to conventional SSRIs in severely depressed patients[11]	-
SSRI	Sertraline	CDRS-R	-22.8	-20.2

Safety and Tolerability Profile

The safety and tolerability of **Ansofaxine hydrochloride** have been assessed in clinical trials, with data on treatment-emergent adverse events (TEAEs) and treatment-related adverse events (TRAEs) collected.

Ansofaxine Hydrochloride Safety Data



Study Phase	Dosage	Incidence of TEAEs	Incidence of TRAEs	Common Adverse Events (>5% and twice placebo)	Discontinua tion Rate due to AEs
Phase 2[6][7]	40 mg/day	65.38%	51.92%	Nausea, lethargy, decreased appetite, dry mouth	1.92%
Phase 2[6][7]	80 mg/day	75.00%	65.38%	Nausea, lethargy, decreased appetite, dry mouth	7.69%
Phase 2[6][7]	120 mg/day	70.59%	56.86%	Nausea, lethargy, decreased appetite, dry mouth	7.84%
Phase 2[6][7]	160 mg/day	68.63%	62.75%	Nausea, lethargy, decreased appetite, dry mouth	9.80%
Phase 3[8]	80 mg/day	74.46%	59.2%	Nausea, dry mouth, abdominal discomfort, vomiting, dizziness, lethargy, palpitations,	3.80%



				decreased appetite	
Phase 3[8]	160 mg/day	78.26%	65.22%	Nausea, dry mouth, abdominal discomfort, vomiting, dizziness, lethargy, palpitations, decreased appetite	7.07%

Comparator Antidepressant Safety Data (General)

- SSRIs and SNRIs: Commonly reported side effects include nausea, headache, insomnia, and sexual dysfunction.[8][12] Discontinuation rates due to adverse events for SNRIs like venlafaxine and duloxetine have been reported to be around 12.9%.[6]
- Desvenlafaxine: Discontinuation rates due to adverse events were similar to placebo at a 50 mg/day dose in some studies.[13]
- Duloxetine: Common adverse events include nausea, dry mouth, headache, and dizziness.
 Discontinuation rates due to adverse events in some trials were around 17% for Caucasian patients.
- Escitalopram: Generally considered to have a favorable tolerability profile among SSRIs.[14]

Experimental Protocols

The clinical development of **Ansofaxine hydrochloride** has followed standard methodologies for antidepressant drug evaluation.

Ansofaxine Phase 3 Clinical Trial Protocol (NCT04853407)[3][5][8][9]



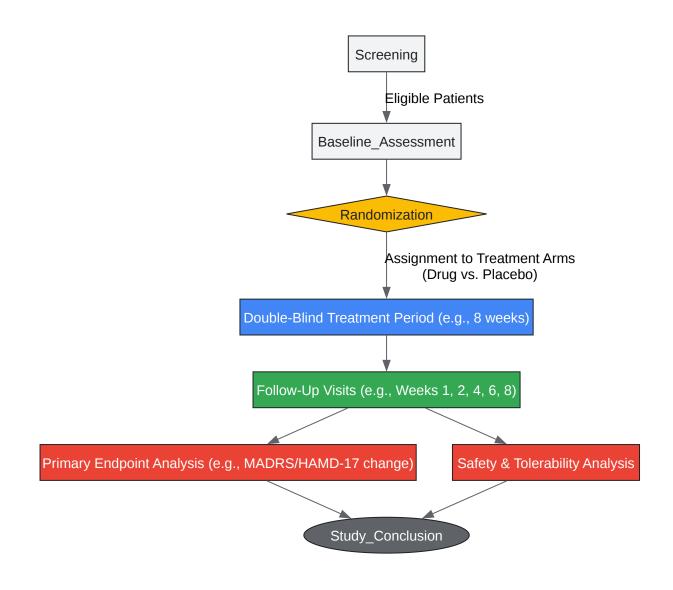




- Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
- Participants: Adult patients (18-65 years) with a primary diagnosis of Major Depressive
 Disorder according to DSM-5 criteria. Key inclusion criteria included a MADRS total score of
 ≥26 and a Clinical Global Impression Severity (CGI-S) score of ≥4 at screening.
- Treatment: Patients were randomized in a 1:1:1 ratio to receive either Ansofaxine 80 mg/day,
 Ansofaxine 160 mg/day, or a matching placebo for 8 weeks.
- Primary Efficacy Endpoint: Change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score at week 8.
- Safety Assessments: Included monitoring of adverse events, vital signs, physical examinations, laboratory tests, 12-lead electrocardiograms (ECG), and assessments of suicidality and sexual function.

Below is a generalized workflow for a typical antidepressant clinical trial.





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Generalized Antidepressant Clinical Trial Workflow

Conclusion

Ansofaxine hydrochloride has demonstrated statistically significant antidepressant effects compared to placebo in Phase 2 and Phase 3 clinical trials, with a generally acceptable safety



and tolerability profile.[6][13][8] Its unique triple reuptake inhibitor mechanism holds promise for addressing a broader spectrum of depressive symptoms. While direct comparative data with other antidepressants are limited, the available evidence suggests that its efficacy is on par with or potentially superior to some existing treatments, particularly considering its dopaminergic action. Further head-to-head comparative studies are warranted to definitively establish its position in the clinical management of Major Depressive Disorder.

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